Populigenin
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Overview
Description
Populigenin is a naturally occurring flavonoid compound found in various plant species, particularly in the genus Populus. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has garnered attention in scientific research due to its potential therapeutic applications and its role in plant defense mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Populigenin can be synthesized through several methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the use of chalcones as intermediates. The reaction typically involves the condensation of appropriate aldehydes and ketones in the presence of a base, followed by cyclization to form the flavonoid structure. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often relies on the extraction from plant sources, particularly from the bark and leaves of Populus species. The extraction process involves solvent extraction, purification, and crystallization steps to isolate the compound in its pure form. Advances in biotechnological methods, such as plant cell culture and metabolic engineering, are also being explored to enhance the production of this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Populigenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Sodium borohydride is a commonly used reducing agent.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups. These reactions can be catalyzed by acids or bases, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Acids or bases as catalysts, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoids and related compounds.
Substitution: Ethers, esters, and other substituted flavonoid derivatives.
Scientific Research Applications
Populigenin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity. It is also used in the synthesis of novel flavonoid derivatives with potential biological activities.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other plant metabolites. It is also studied for its effects on various biological pathways in cells.
Medicine: Explored for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. It has shown promise in preclinical studies for the treatment of various diseases.
Industry: Used in the development of natural products and nutraceuticals. It is also explored for its potential use in cosmetics and skincare products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of populigenin involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: this compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation. It also modulates signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Populigenin is structurally similar to other flavonoids, such as apigenin, luteolin, and quercetin. it has unique properties that distinguish it from these compounds:
Apigenin: Both this compound and apigenin have antioxidant and anti-inflammatory properties, but this compound has shown stronger anticancer activity in some studies.
Luteolin: Luteolin and this compound share similar anti-inflammatory effects, but this compound has a different mechanism of action in modulating signaling pathways.
Quercetin: Quercetin is a well-known antioxidant, and while this compound also exhibits antioxidant activity, it has unique interactions with specific molecular targets that quercetin does not.
Conclusion
This compound is a versatile flavonoid with significant potential in various scientific research fields. Its unique chemical properties and biological activities make it a valuable compound for further study and application in chemistry, biology, medicine, and industry. Continued research on this compound and its derivatives will likely uncover new therapeutic uses and enhance our understanding of flavonoid chemistry and biology.
Properties
IUPAC Name |
(7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHPBJCBJRYFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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